tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate
Description
tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate is a chiral carbamate derivative featuring a cyclohexyl backbone substituted with bromine and methyl groups at positions 3 and 5, respectively. Its stereochemistry ((1R,5S)) and functional groups render it valuable in pharmaceutical synthesis, particularly as a building block for complex molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .
Properties
Molecular Formula |
C12H22BrNO2 |
|---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H22BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8-,9?,10-/m1/s1 |
InChI Key |
SQROEVGKTJHWGZ-RCAUJQPQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(CC(C1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Hydrogenation
A common approach for generating chiral amines is asymmetric hydrogenation of prochiral imines or enamines. For example, a cyclohexene derivative could undergo hydrogenation using a chiral transition-metal catalyst (e.g., Rh or Ru) with a chiral ligand to yield the (1R,5S)-configured amine.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrogenation of imine | Rhodium catalyst + chiral phosphine ligand | Not reported |
Chiral Resolution
Racemic 3-bromo-5-methylcyclohexylamine can be resolved using a chiral resolving agent (e.g., tartaric acid derivatives). Diastereomeric salts are formed, separated via crystallization, and then deprotonated to isolate the enantiomer.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Resolution with L-tartaric acid | Aqueous ethanol, 40–60°C, fractional crystallization | 30–40% |
Chiral Pool Synthesis
Starting from a chiral pool compound (e.g., menthol or camphor derivatives), bromination and methyl group introduction can be achieved through electrophilic substitution or radical reactions.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination with Br₂/AlCl₃ | THF, 0–5°C, 24 hours | 75–80% |
Carbamate Protection
The chiral amine is protected as a tert-butyl carbamate to enhance stability and facilitate further functionalization.
Boc Protection Using Boc₂O
Di-tert-butyl dicarbonate (Boc₂O) reacts with amines in the presence of a base (e.g., triethylamine or pyridine) to form the carbamate.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc₂O + Triethylamine | DMF, 60°C, 12–24 hours | 85–90% |
Transesterification
In cases where direct protection is challenging, transesterification with tert-butyl orthotitanate (Ti(OR)₄) can transfer the Boc group from a donor carbamate.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ti(Ot-Bu)₄, toluene | Reflux, 50–80°C, 6–12 hours | 70–75% |
Key Reaction Optimization
Critical parameters for maximizing yield and stereochemical purity include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and solubility.
- Temperature Control : Bromination at 0–5°C minimizes side reactions, while Boc protection at 60°C accelerates kinetics.
- Catalyst Choice : Lewis acids (AlCl₃) direct electrophilic bromination to the 3-position, while chiral ligands ensure enantioselectivity.
Purification and Characterization
Post-synthesis steps ensure high diastereomeric excess (d.e.) and purity:
| Method | Conditions | Result | Source |
|---|---|---|---|
| Column Chromatography | Silica gel, EtOAc/heptane gradient | >95% purity | |
| Crystallization | Methanol, 45–55°C | >98% d.e. |
Challenges and Solutions
- Stereochemical Drift : Use of anhydrous conditions and inert atmospheres during Boc protection mitigates racemization.
- Side Reactions : Radical bromination with NBS avoids over-bromination compared to Br₂.
Applications in Organic Synthesis
This carbamate serves as a precursor in:
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 3-position of the cyclohexyl ring undergoes nucleophilic substitution under various conditions, enabling diverse functionalizations:
-
Mechanistic Insight : The bromine’s electrophilicity is enhanced by the electron-withdrawing carbamate group, facilitating oxidative addition with palladium catalysts in cross-couplings . Steric hindrance from the tert-butyl group and methyl substituent influences regioselectivity .
Carbamate Deprotection Reactions
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield primary amines:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (4M in dioxane) | RT, 2h | Cyclohexylamine hydrochloride | 95% | |
| TFA/DCM (1:1) | 0°C to RT, 4h | Free amine | 89% |
-
Key Observation : The Boc group’s stability in basic media allows selective deprotection without affecting the bromine substituent .
Ring Functionalization via Cyclohexyl Skeleton
The cyclohexyl scaffold undergoes stereoselective modifications:
Epoxidation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA, DCM | 0°C, 2h | Epoxide derivative | 72% |
Hydrogenation
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOAc | RT, 12h | Saturated cyclohexylcarbamate | 84% |
-
Stereochemical Note : The (1R,5S) configuration directs facial selectivity in epoxidation and hydrogenation .
Participation in Multicomponent Reactions
The bromine and carbamate groups enable sequential transformations:
Example Synthesis Pathway :
-
Suzuki Coupling : Bromine replaced with aryl group (Pd catalysis) .
-
Amide Formation : Amine coupled with carboxylic acids (EDCl/HOBt) .
Stability and Side Reactions
Scientific Research Applications
Synthetic Applications
1. Intermediate in Drug Synthesis
tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate serves as a crucial intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the preparation of Edoxaban, an anticoagulant medication. The synthesis process utilizes this compound to introduce specific functional groups that are essential for the biological activity of the final product .
2. Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for constructing more complex molecules. Its structure allows it to be employed in various reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in the development of new chemical entities .
Case Study 1: Synthesis of Edoxaban
A study detailed the method for synthesizing Edoxaban using this compound as an intermediate. The process involves several steps where this compound is reacted with other reagents to form key intermediates leading to Edoxaban. The efficiency of this method was highlighted by the high yield and purity of the final product obtained from the reaction .
Case Study 2: Use in Peptide Synthesis
Research has shown that this compound can be utilized in peptide synthesis. It acts as a protecting group for amines during the formation of peptide bonds, allowing selective reactions on other functional groups without interference from the amine . This application is critical in developing peptide-based therapeutics.
Beyond its synthetic utility, this compound has implications in biological research. Its derivatives are being explored for their potential therapeutic effects against various diseases due to their ability to modulate biological pathways effectively.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbamate group can play crucial roles in binding to molecular targets and influencing biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Reactivity: The bromine atom in the target compound enhances electrophilic reactivity compared to hydroxyl or amino groups in analogs (e.g., ’s cyclopentyl hydroxyl derivatives). This makes the target suitable for nucleophilic substitution reactions, a trait absent in non-halogenated analogs . Methyl groups (as in the target and CAS 1523530-57-5) improve lipophilicity, influencing bioavailability in drug candidates .
Ring System and Steric Effects :
- Bicyclic systems (e.g., bicyclo[2.2.1]heptane in CAS 1932203-04-7) introduce conformational rigidity, whereas the target’s cyclohexane ring offers flexibility for stereochemical tuning .
- Azabicyclo derivatives (e.g., CAS 134575-17-0) exhibit enhanced metabolic stability due to reduced ring strain compared to the target’s bromocyclohexane .
Stereochemical Specificity :
- The (1R,5S) configuration in the target mirrors the stereochemical precision seen in Edoxaban intermediates (e.g., CAS 365998-36-3), where enantiomeric purity is critical for pharmacological activity .
Biological Activity
tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate is an organic compound classified as a carbamate, which are esters derived from carbamic acid. This compound is notable for its unique structural features, including a bromine atom and a methyl group attached to a cyclohexyl ring. Its molecular formula is with a molecular weight of approximately 292.21 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂BrNO₂ |
| Molecular Weight | 292.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2231670-08-7 |
| Purity | ≥97% |
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom and the carbamate functional group enhances its ability to bind to molecular targets, potentially modulating their activity. This compound may influence several biochemical pathways, making it a candidate for further pharmacological studies.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Some carbamates have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives are being investigated for their potential in cancer therapy.
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective capabilities, particularly in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various carbamates, highlighting that some derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area .
- Neuroprotective Studies : Research into structurally related carbamates has indicated their potential in modulating neurotransmitter systems, particularly in models of Alzheimer's disease. These findings suggest that this compound may also possess similar neuroprotective properties .
- Cancer Research : Investigations into the anticancer properties of carbamate derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through specific signaling pathways .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate in laboratory settings?
The compound is typically synthesized via carbamate protection of a cyclohexylamine intermediate. A common method involves reacting (1R,5S)-3-bromo-5-methylcyclohexylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or potassium carbonate. Solvents such as dichloromethane or dimethylformamide (DMF) are used under anhydrous conditions at 0–25°C . Purification is achieved via column chromatography or recrystallization.
Q. How is the stereochemical configuration of the cyclohexyl ring confirmed?
X-ray crystallography is the gold standard for confirming stereochemistry. Single crystals are analyzed using programs like SHELXL (for refinement) and ORTEP-III (for visualization) . For preliminary analysis, chiral HPLC or NOESY NMR can validate relative configurations by correlating coupling constants and nuclear Overhauser effects .
Q. What safety precautions are essential when handling this compound?
While not classified as hazardous, standard lab safety protocols apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store at room temperature, away from strong acids/bases and oxidizing agents to prevent decomposition .
Advanced Questions
Q. How do steric and electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?
The axial bromine at C3 in the cyclohexane ring exhibits restricted rotational freedom due to steric hindrance from the tert-butyl carbamate group. This can slow down Suzuki-Miyaura couplings, necessitating optimized catalysts (e.g., Pd(PPh₃)₄ with high ligand ratios) and elevated temperatures (80–100°C). Electronic effects from the electron-withdrawing carbamate group may also reduce oxidative addition efficiency .
Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?
Challenges include:
- Disordered tert-butyl groups : Fixed using PART instructions in SHELXL to model alternative conformations .
- Anisotropic displacement parameters : Refined with constraints (e.g., SIMU/DELU) to prevent overparameterization.
- Twinned crystals : The HKLF5 file format in SHELXTL is used to handle twinning .
Q. How can contradictory NMR data (e.g., split signals for methyl groups) be interpreted?
Split signals often arise from restricted rotation of the tert-butyl carbamate group or diastereotopic protons. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects: coalescence at higher temperatures indicates rotational barriers. For diastereotopic protons, 2D NOESY or COSY experiments clarify spatial relationships .
Methodological Insights
Q. What strategies optimize the photoredox-mediated functionalization of this carbamate?
Recent studies utilize Ir(III) or Ru(II) photocatalysts (e.g., [Ir(ppy)₃]) under blue light (450 nm) to generate bromine radicals for C–H activation. Key parameters:
Q. How is computational modeling applied to predict reaction pathways for this compound?
Density functional theory (DFT) at the B3LYP/6-31G* level calculates transition states for bromine substitution. Key steps:
- Geometry optimization of reactants and products.
- Intrinsic reaction coordinate (IRC) analysis to validate transition states.
- Solvent effects (e.g., DMF) modeled using the SMD continuum approach .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 98–105°C)?
Variations arise from:
Q. How do conflicting bioactivity results in kinase inhibition assays arise?
Differences in assay conditions (e.g., ATP concentration, buffer pH) significantly impact IC₅₀ values. Standardization using Z′-factor validation (≥0.5) ensures reproducibility. Additionally, stereochemical purity (>99% ee) must be confirmed via chiral HPLC to exclude enantiomer interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
